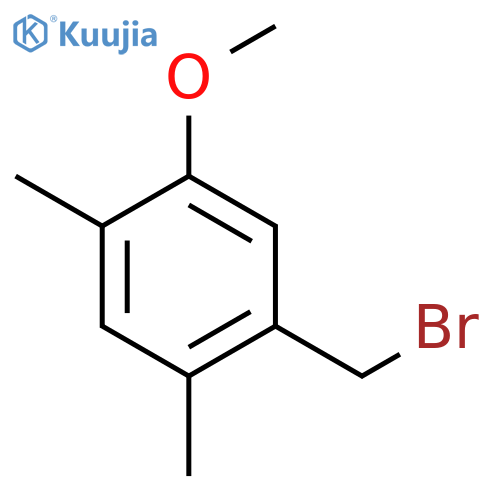

Cas no 50790-70-0 (2,4-Dimethyl-5-methoxybenzyl bromide)

50790-70-0 structure

商品名:2,4-Dimethyl-5-methoxybenzyl bromide

CAS番号:50790-70-0

MF:C10H13BrO

メガワット:229.113622426987

CID:5003813

2,4-Dimethyl-5-methoxybenzyl bromide 化学的及び物理的性質

名前と識別子

-

- 2,4-Dimethyl-5-methoxybenzyl bromide

-

- インチ: 1S/C10H13BrO/c1-7-4-8(2)10(12-3)5-9(7)6-11/h4-5H,6H2,1-3H3

- InChIKey: JMRVPYFYJMAZMW-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=C(C(C)=CC=1C)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 138

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 9.2

2,4-Dimethyl-5-methoxybenzyl bromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010011019-500mg |

2,4-Dimethyl-5-methoxybenzyl bromide |

50790-70-0 | 97% | 500mg |

$855.75 | 2023-09-01 | |

| Alichem | A010011019-1g |

2,4-Dimethyl-5-methoxybenzyl bromide |

50790-70-0 | 97% | 1g |

$1504.90 | 2023-09-01 | |

| Alichem | A010011019-250mg |

2,4-Dimethyl-5-methoxybenzyl bromide |

50790-70-0 | 97% | 250mg |

$470.40 | 2023-09-01 |

2,4-Dimethyl-5-methoxybenzyl bromide 関連文献

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

50790-70-0 (2,4-Dimethyl-5-methoxybenzyl bromide) 関連製品

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬